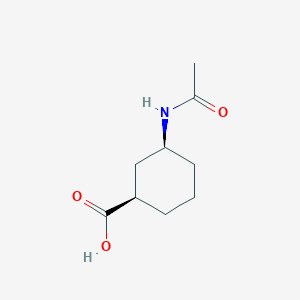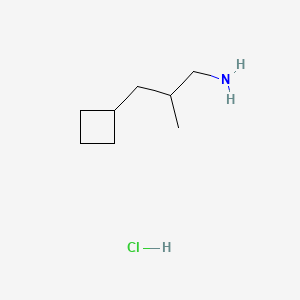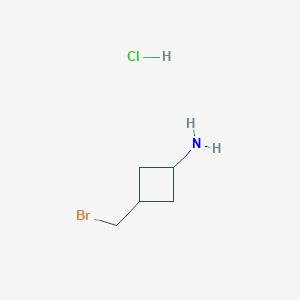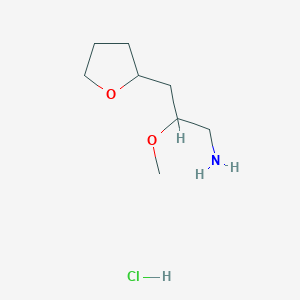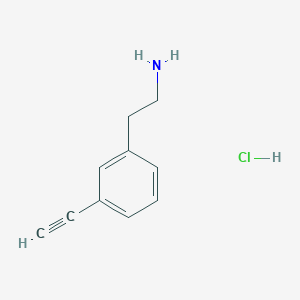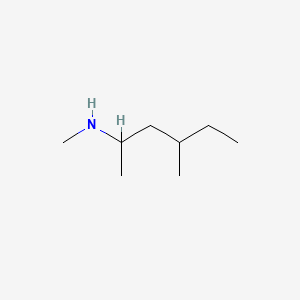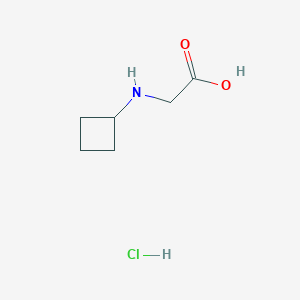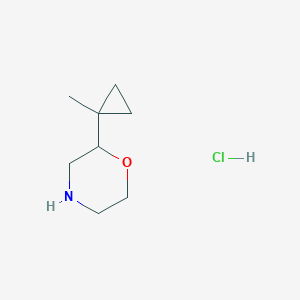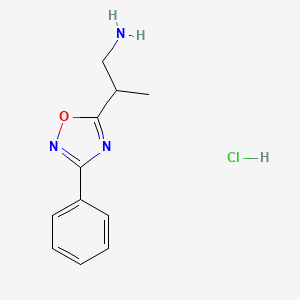![molecular formula C9H20Cl2N2O2 B13508942 Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its structure, which includes a piperidine ring, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- Methyl N-methyl-N-(piperidin-4-yl)glycinate dihydrochloride
Uniqueness
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its piperidine ring and ester functional group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H20Cl2N2O2 |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
methyl 2-[methyl(piperidin-4-yl)amino]acetate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11(7-9(12)13-2)8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H |
Clé InChI |
YIGUMHKVLZTUOO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)OC)C1CCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



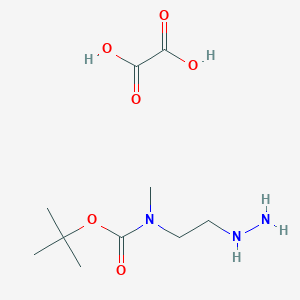

![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

